(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide
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Overview
Description
(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyano group, and a naphthalen-1-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable base to form the benzyl group.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Formation of the Naphthalen-1-ylmethoxy Group: This step involves the reaction of naphthalen-1-ylmethanol with a suitable reagent to form the naphthalen-1-ylmethoxy group.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-benzyl-2-cyano-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enamide: Similar structure but with a different position of the naphthalen-ylmethoxy group.
(E)-N-benzyl-2-cyano-3-[2-(phenylmethoxy)phenyl]prop-2-enamide: Similar structure but with a phenylmethoxy group instead of a naphthalen-ylmethoxy group.
Uniqueness
(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c29-18-25(28(31)30-19-21-9-2-1-3-10-21)17-23-12-5-7-16-27(23)32-20-24-14-8-13-22-11-4-6-15-26(22)24/h1-17H,19-20H2,(H,30,31)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLBRUSQSFDAGN-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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